N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety, a bromophenyl group, and a tetrazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction.
Bromination: The bromophenyl group is synthesized by brominating the corresponding phenyl derivative using bromine or N-bromosuccinimide.
Tetrazole Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the adamantane derivative, bromophenyl group, and tetrazole ring using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-2-bromophenyl]-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30BrN5OS/c1-16-4-3-5-17(2)25(16)33-26(30-31-32-33)35-15-24(34)29-23-11-21(6-7-22(23)28)27-12-18-8-19(13-27)10-20(9-18)14-27/h3-7,11,18-20H,8-10,12-15H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSQYZENWXIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)C45CC6CC(C4)CC(C6)C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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